molecular formula C11H18Cl2N2O2S B6693651 N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride

N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride

Cat. No.: B6693651
M. Wt: 313.2 g/mol
InChI Key: OFPHEQDCRKUHGX-UHFFFAOYSA-N
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Description

N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of an aminobutyl group, a chloro-substituted methylbenzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S.ClH/c1-8-7-10(12)3-4-11(8)17(15,16)14-6-5-9(2)13;/h3-4,7,9,14H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPHEQDCRKUHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chloro-2-methylbenzenesulfonyl chloride with 3-aminobutylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Hydrochloride formation: The resulting sulfonamide is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The aminobutyl group can be oxidized to form corresponding imines or reduced to form amines.

    Condensation reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Often use reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution reactions: Yield substituted sulfonamides.

    Oxidation reactions: Produce imines or oximes.

    Reduction reactions: Result in the formation of primary or secondary amines.

Scientific Research Applications

N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride has several scientific research applications:

    Medicinal chemistry: Used as a building block for the synthesis of antibacterial agents and enzyme inhibitors.

    Biological studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial applications: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-4-chloro-2-methylbenzenesulfonamide
  • N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide
  • N-(3-aminopentyl)-4-chloro-2-methylbenzenesulfonamide

Uniqueness

N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride is unique due to its specific aminobutyl chain length, which can influence its binding affinity and selectivity towards biological targets. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

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